
Bradykinin (1-5)
Übersicht
Beschreibung
Bradykinin (1-5): ist ein wichtiges stabiles Metabolit von Bradykinin, das durch die proteolytische Wirkung des Angiotensin-Converting-Enzyms (ACE) gebildet wird. Es ist ein kurzes Peptid, das aus fünf Aminosäuren besteht: Arginin, Prolin, Prolin, Glycin und Phenylalanin. Bradykinin (1-5) ist bekannt für seine Rolle in verschiedenen physiologischen Prozessen, einschließlich Vasodilatation, Entzündung und Schmerzmodulation .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Bradykinin (1-5) kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet das schrittweise Hinzufügen geschützter Aminosäuren zu einem festen Harz, gefolgt von Deprotektion und Spaltung vom Harz. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Deprotektionsreagenzien wie TFA .
Industrielle Produktionsmethoden: Die industrielle Produktion von Bradykinin (1-5) beinhaltet die großtechnische SPPS unter Verwendung automatisierter Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist für die Skalierbarkeit optimiert, mit strengen Qualitätskontrollmaßnahmen, um Konsistenz und Compliance mit den behördlichen Standards zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Bradykinin (1-5) is recognized for its role in modulating physiological processes such as vasodilation, fibrinolysis, and platelet aggregation. It is particularly noted for its ability to inhibit thrombin-induced platelet aggregation without causing vasodilation, distinguishing it from its parent compound, bradykinin. This characteristic positions bradykinin (1-5) as a potential candidate for therapeutic applications in cardiovascular diseases.
Key Findings:
- Thrombin Inhibition: Bradykinin (1-5) significantly inhibits α-thrombin-induced platelet aggregation at calculated doses, demonstrating its potential as a selective thrombin inhibitor .
- Vasodilation Effects: In a study involving healthy subjects, bradykinin (1-5) did not affect forearm blood flow, indicating that it may serve specific roles in coagulation pathways without influencing vascular tone .
Clinical Implications
Bradykinin (1-5) has been implicated in various clinical conditions, particularly those associated with angioedema and cardiovascular disorders.
Angioedema:
Research indicates that increased levels of bradykinin and its metabolites are associated with angiotensin-converting enzyme (ACE) inhibitor-related angioedema. The ratio of bradykinin to bradykinin (1-5) is significantly elevated in patients experiencing this condition, suggesting that impaired degradation of bradykinin contributes to the pathophysiology of angioedema .
Case Studies:
- A study involving 41 patients with ACE inhibitor-associated angioedema revealed that while bradykinin levels were elevated, bradykinin (1-5) levels remained stable, reinforcing the notion that the accumulation of bradykinin rather than its metabolites drives the symptoms .
Analytical Techniques for Measurement
The quantification of bradykinin (1-5) is crucial for understanding its biological roles and therapeutic potential. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure kinin peptides in biological samples.
Methodology:
A validated LC-MS/MS method has been established for the sensitive determination of kinin peptides, including bradykinin (1-5). This method allows for comprehensive analysis in various disease states such as COVID-19 and allergies, facilitating insights into their pathophysiological roles .
Therapeutic Potential
Bradykinin (1-5) exhibits promise in therapeutic contexts, particularly in regulating inflammatory responses and cardiovascular functions.
Inflammation and Pain Modulation:
Research suggests that bradykinin (1-5) may play a role in modulating inflammatory responses through interactions with specific receptors involved in pain signaling pathways .
Cardiovascular Protection:
The peptide's ability to selectively inhibit thrombin activity while avoiding vasodilatory effects could lead to novel treatment strategies for patients at risk of thrombotic events without compromising blood pressure stability .
Data Summary Table
Wirkmechanismus
Target of Action
The primary targets of Bradykinin (1-5) are the Bradykinin Receptor B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors . These receptors are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .
Mode of Action
Bradykinin (1-5) interacts with its targets, the BDKRB1 and BDKRB2 receptors, to initiate a signaling cascade. When exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .
Biochemical Pathways
Bradykinin (1-5) is involved in several biochemical pathways. The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 . This upregulation of cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and more .
Pharmacokinetics
Bradykinin (1-5) is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE) . Bradykinin is a short-lived vasoactive peptide, with a reported half-life in vivo of 17 seconds, that is rapidly metabolized in the circulation to Bradykinin (1-5) . Bradykinin (1-5) has a terminal half-life of minutes .
Result of Action
The molecular and cellular effects of Bradykinin (1-5)'s action are diverse. It is known to inhibit α- and γ-thrombin-induced platelet aggregation . It also prevents α-thrombin from cleaving the thrombin receptor and liberating thrombin receptor-activating peptide . Bradykinin (1-5) significantly attenuates α-thrombin-induced platelet aggregation .
Biochemische Analyse
Biochemical Properties
Bradykinin (1-5) is part of the larger bradykinin peptide, which is known to interact with various enzymes, proteins, and other biomolecules. The bradykinin-potentiating peptides (BPPs) are a class of angiotensin-I converting enzyme (ACE) inhibitors . The BPPs usually consist of oligopeptides with a high number of proline residues and have a conserved N-terminal pyroglutamate residue . Bradykinin (1-5) likely shares these interactions due to its sequence homology with the larger bradykinin peptide.
Cellular Effects
Bradykinin, including its (1-5) fragment, has a significant impact on various types of cells and cellular processes. It is known to cause arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also causes veins to constrict, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In addition, bradykinin is known to stimulate breathing in vagotomized rabbits .
Molecular Mechanism
Bradykinin (1-5) exerts its effects at the molecular level through various mechanisms. It is known that bradykinin signals through Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor . B2R stimulation leads to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .
Temporal Effects in Laboratory Settings
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Dosage Effects in Animal Models
It is known that bradykinin stimulates breathing in vagotomized rabbits .
Metabolic Pathways
Bradykinin (1-5) is part of the larger bradykinin peptide, which is involved in the kallikrein-kinin system (KKS). Kinins are released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .
Transport and Distribution
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Subcellular Localization
It is known that the apelin receptor exhibits nuclear localization in human brain . Distinct cell-dependent mechanisms exist for the nuclear transport of apelin, AT1, and B2 receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bradykinin (1-5) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA .
Industrial Production Methods: Industrial production of Bradykinin (1-5) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bradykinin (1-5) unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Katalysiert durch proteolytische Enzyme, die zum Abbau des Peptids in kleinere Fragmente führen.
Oxidation: Beinhaltet die Oxidation von Aminosäureseitenketten, insbesondere Methionin- und Cysteinreste.
Reduktion: Reduktion von Disulfidbrücken, falls vorhanden, zu freien Thiolgruppen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Enzyme wie Trypsin oder Chymotrypsin unter physiologischen Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Ameisensäure.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder β-Mercaptoethanol.
Hauptprodukte, die gebildet werden:
Hydrolyse: Kleinere Peptidfragmente oder einzelne Aminosäuren.
Oxidation: Oxidierte Aminosäurereste.
Reduktion: Reduzierte Thiolgruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Bradykinin (1-7): Ein weiteres stabiles Metabolit von Bradykinin, das aus sieben Aminosäuren besteht.
Bradykinin (1-9): Das vollständige Bradykinin-Peptid, das aus neun Aminosäuren besteht.
Einzigartigkeit: Bradykinin (1-5) ist einzigartig in seiner Stabilität und seinen spezifischen biologischen Aktivitäten. Im Gegensatz zum vollständigen Bradykinin, das im Kreislauf schnell abgebaut wird, hat Bradykinin (1-5) eine längere Halbwertszeit und unterschiedliche physiologische Wirkungen. Seine kürzere Sequenz macht es auch einfacher, es in verschiedenen Forschungsanwendungen zu synthetisieren und zu untersuchen .
Biologische Aktivität
Bradykinin (BK) is a nonapeptide involved in various physiological and pathological processes, particularly in inflammation, pain modulation, and blood pressure regulation. Among its metabolites, Bradykinin (1-5) has emerged as a significant fragment that exhibits biological activity independent of the classical B1 and B2 receptor pathways. This article explores the biological activity of Bradykinin (1-5), including its mechanisms, effects on vascular function, and implications in clinical settings.
Overview of Bradykinin and Its Fragments
Bradykinin is generated from kininogen by the action of kallikreins and plays a crucial role in the kinin system. The peptide sequence of Bradykinin (1-9) can be cleaved into several fragments, including Bradykinin (1-5) and Bradykinin (1-7). Recent studies have shown that these fragments retain biological activity, challenging the traditional view that only the full-length peptide is active.
Table 1: Comparison of Bradykinin Fragments
Fragment | Length | Biological Activity | Receptor Interaction |
---|---|---|---|
Bradykinin | 1-9 | Vasodilation, inflammation | B1, B2 |
Bradykinin | 1-7 | Vasorelaxation, NO production | Not mediated by B1/B2 |
Bradykinin | 1-5 | Inhibition of platelet aggregation | Not mediated by B1/B2 |
Nitric Oxide Production
Bradykinin (1-5) induces nitric oxide (NO) production in various cell types. Unlike its parent compound, the NO production elicited by Bradykinin (1-5) is not inhibited by B1 or B2 receptor antagonists, suggesting alternative signaling pathways are involved . This finding indicates that Bradykinin (1-5) can exert vasodilatory effects through mechanisms distinct from those typically associated with bradykinin signaling.
Vascular Effects
In studies using rat aortic rings, both Bradykinin (1-7) and Bradykinin (1-5) demonstrated concentration-dependent vasorelaxation. This effect was observed without involvement of classical bradykinin receptors, further supporting the notion that these fragments may act through novel pathways . Additionally, administration of these peptides resulted in significant hypotensive responses in vivo .
Thrombin-Induced Platelet Aggregation
Bradykinin (1-5) has been shown to inhibit thrombin-induced platelet aggregation effectively. In a controlled study involving healthy subjects, it was demonstrated that Bradykinin (1-5) could inhibit platelet aggregation by approximately 50% at specific dosages without causing vasodilation . This suggests potential therapeutic applications for Bradykinin (1-5) as a substrate-selective thrombin inhibitor.
Potential Therapeutic Applications
The unique properties of Bradykinin (1-5) open avenues for its use in various clinical scenarios:
- Cardiovascular Diseases : Its ability to induce vasodilation and inhibit platelet aggregation positions it as a candidate for treating conditions like hypertension and thrombosis.
- Inflammatory Disorders : Given its role in modulating inflammatory responses without triggering excessive vascular permeability, it may be beneficial in managing conditions like acute respiratory distress syndrome or sepsis.
Study on Vascular Reactivity
A study conducted on male rats assessed the vascular reactivity induced by different bradykinin fragments. The results indicated that both BK-(1-7) and BK-(1-5) significantly increased NO production across cell types tested. The absence of receptor-mediated inhibition highlights their potential as novel therapeutic agents .
Human Trials on Platelet Aggregation
In a double-blind study involving 36 participants, graded doses of Bradykinin and Bradykinin (1-5) were infused to evaluate their effects on forearm blood flow and tissue plasminogen activator release. The findings confirmed that while both peptides increased blood flow, only Bradykinin (1-5) inhibited thrombin-induced platelet aggregation without affecting other pathways .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946610 | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-89-6 | |
Record name | Bradykinin (1-5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.